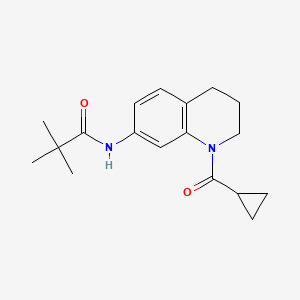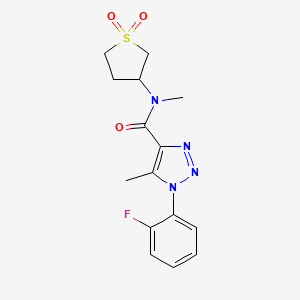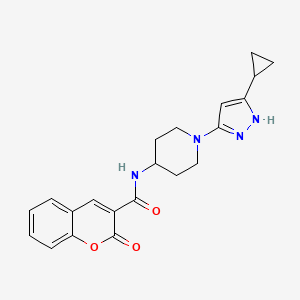![molecular formula C15H10Cl2N2O2 B2599310 (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 338400-41-2](/img/structure/B2599310.png)
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal, also known as 4-chloro-N'-(2-chlorophenyl)hydrazinecarboxamide, is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an attractive and versatile molecule for a variety of applications, including drug discovery and development, biochemistry, and molecular biology.
Applications De Recherche Scientifique
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as inhibitors of protein kinases and proteases. It has also been used in the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In addition, it has been used in the synthesis of various organic compounds, such as dyes and pigments.
Mécanisme D'action
The exact mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazinecarboxamide is not yet fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to the inhibition of their activity. It is also believed to interact with DNA and RNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, leading to the inhibition of various physiological processes. It has also been shown to interact with DNA and RNA, leading to the inhibition of gene expression. In addition, it has been shown to have an anti-inflammatory effect, and it has been shown to have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide has several advantages and limitations when used in laboratory experiments. One of the major advantages of using this compound is its low cost and availability. It is also relatively safe to use, as it has low toxicity and is not highly reactive. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazinecarboxamide. One potential direction is to investigate its potential applications in drug discovery and development. Another potential direction is to further investigate its mechanism of action and biochemical and physiological effects. A third potential direction is to explore its potential applications in biochemistry and molecular biology. Finally, further research could be done to explore its potential advantages and limitations for laboratory experiments.
Méthodes De Synthèse
4-Chloro-N'-(2-chlorophenyl)hydrazinecarboxamide can be synthesized by a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazine. This reaction is carried out in an acidic medium such as sulfuric acid at a temperature of 80-90°C. The second step involves the reaction of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazine with carbon disulfide to form (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal'-(2-chlorophenyl)hydrazinecarboxamide. This reaction is carried out in the presence of a base such as sodium hydroxide, at a temperature of 70-80°C.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9+,19-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRQSLZINBFRP-CTRWYEAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2599227.png)

![2-Fluoro-4-(6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2599229.png)
![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride](/img/no-structure.png)


![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2599239.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2599240.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2599241.png)

![4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2599245.png)

